molecular formula C19H26N2O2 B12921400 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 96551-16-5

5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12921400
CAS No.: 96551-16-5
M. Wt: 314.4 g/mol
InChI Key: OBFSIWPDKKVJBD-UHFFFAOYSA-N
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Description

3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Properties

CAS No.

96551-16-5

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-methyl-4-nonanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,18H,3-7,11,14H2,1-2H3

InChI Key

OBFSIWPDKKVJBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a hydrazine derivative with a β-diketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenyl-2-pyrazolin-5-one
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Nonanoyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nonanoyl group may impart distinct properties compared to other pyrazolone derivatives.

Biological Activity

5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₆N₂O₂
  • Molecular Weight : 314.422 g/mol
  • CAS Number : 96551-16-5

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazolone derivatives against both Gram-positive and Gram-negative bacteria, revealing that some compounds demonstrated potent antibacterial activity. The specific activity of 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in this context remains to be fully elucidated but suggests potential for further exploration in antimicrobial applications .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation. This mechanism may be applicable to 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, positioning it as a candidate for treating inflammatory diseases .

Antioxidant Activity

Antioxidant activity is another significant aspect of pyrazolone compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has not been extensively studied; however, its structural characteristics suggest it may exhibit similar properties to other known antioxidants within the pyrazolone family .

Case Studies

  • Antimicrobial Screening :
    A study conducted on synthesized pyrazolone derivatives found that specific modifications to the pyrazolone structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. While direct data on 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one were not reported, the findings indicate that structural analogs can be optimized for increased activity .
  • Anti-inflammatory Potential :
    In preclinical models of inflammation, pyrazolone derivatives were tested for their ability to reduce edema in carrageenan-induced paw edema assays. Results indicated a significant reduction in inflammation markers, suggesting that similar effects may be expected from 5-Methyl-4-nonanoyl derivatives .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and negative bacteria
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AntioxidantPotential scavenging of free radicals

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